![molecular formula C24H28N4O2S B2636726 N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide CAS No. 689265-93-8](/img/no-structure.png)
N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.57. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant and Antimicrobial Activities
A study by Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, exhibiting broad-spectrum antimicrobial and potent anticonvulsant activities. This research highlights the versatility of thioxoquinazolinone derivatives in treating infections and seizures, marking a significant contribution to medicinal chemistry (Rajasekaran et al., 2013).
Synthesis and Crystallographic Studies
Kovalenko et al. (2019) detailed the synthesis and structural analysis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. Their work provided insights into the compound's crystal structure and intermolecular interactions, contributing to the field of organic chemistry and drug design processes (Kovalenko et al., 2019).
Anti-Inflammatory and Analgesic Agents
Abu-Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research underscores the therapeutic potential of these compounds in developing new treatments for inflammation and pain (Abu-Hashem et al., 2020).
Antibacterial and Antifungal Properties
Helal et al. (2013) reported the synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives with significant antibacterial and antifungal activities. Their findings contribute to the search for new antimicrobial agents, crucial in addressing the growing concern of drug-resistant microbial strains (Helal et al., 2013).
Anticonvulsant Agents
Research by Archana, Srivastava, and Kumar (2002) into thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones presented compounds with promising anticonvulsant activity. Their work expands the pharmacological application of quinazolinone derivatives in neurological disorders (Archana et al., 2002).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide involves the reaction of 3-methoxybenzaldehyde with 4-aminocyclohexanecarboxylic acid, followed by the condensation of the resulting product with 2-thioxo-1,2-dihydroquinazoline-4-carbaldehyde. The final product is obtained by the reduction of the imine intermediate with sodium borohydride.", "Starting Materials": [ "3-methoxybenzaldehyde", "4-aminocyclohexanecarboxylic acid", "2-thioxo-1,2-dihydroquinazoline-4-carbaldehyde", "sodium borohydride" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with 4-aminocyclohexanecarboxylic acid in the presence of acetic anhydride and catalytic amount of p-toluenesulfonic acid to form N-(3-methoxybenzyl)-4-aminocyclohexanecarboxamide.", "Step 2: Condensation of N-(3-methoxybenzyl)-4-aminocyclohexanecarboxamide with 2-thioxo-1,2-dihydroquinazoline-4-carbaldehyde in the presence of acetic acid to form N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)imino]methyl}cyclohexanecarboxamide.", "Step 3: Reduction of N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)imino]methyl}cyclohexanecarboxamide with sodium borohydride in methanol to form N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide." ] } | |
Numéro CAS |
689265-93-8 |
Nom du produit |
N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide |
Formule moléculaire |
C24H28N4O2S |
Poids moléculaire |
436.57 |
Nom IUPAC |
N-[(3-methoxyphenyl)methyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H28N4O2S/c1-30-19-6-4-5-17(13-19)15-26-23(29)18-11-9-16(10-12-18)14-25-22-20-7-2-3-8-21(20)27-24(31)28-22/h2-8,13,16,18H,9-12,14-15H2,1H3,(H,26,29)(H2,25,27,28,31) |
Clé InChI |
RATWBJLBGUUSKO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



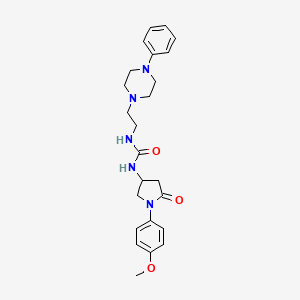
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2636646.png)

![N-(cyanomethyl)-N-methyl-2-[(trifluoromethyl)sulfanyl]pyridine-3-carboxamide](/img/structure/B2636648.png)
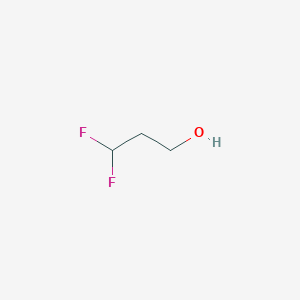
![5-Phenyl-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}thiophene-3-carboxamide](/img/structure/B2636650.png)
![N-[[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide](/img/structure/B2636651.png)
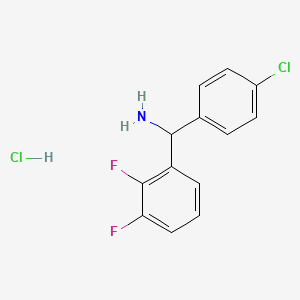
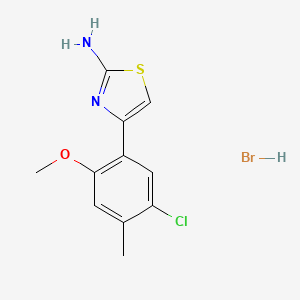

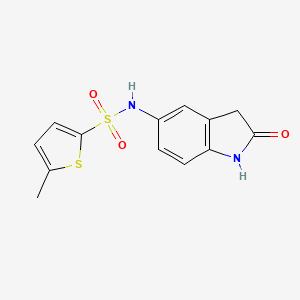

![N-Cyclopropyl-N-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2636662.png)
![N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2636665.png)